3-[(Dimethylamino)methyl]-5-fluorobenzonitrile 3-[(Dimethylamino)methyl]-5-fluorobenzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17643315
InChI: InChI=1S/C10H11FN2/c1-13(2)7-9-3-8(6-12)4-10(11)5-9/h3-5H,7H2,1-2H3
SMILES:
Molecular Formula: C10H11FN2
Molecular Weight: 178.21 g/mol

3-[(Dimethylamino)methyl]-5-fluorobenzonitrile

CAS No.:

Cat. No.: VC17643315

Molecular Formula: C10H11FN2

Molecular Weight: 178.21 g/mol

* For research use only. Not for human or veterinary use.

3-[(Dimethylamino)methyl]-5-fluorobenzonitrile -

Specification

Molecular Formula C10H11FN2
Molecular Weight 178.21 g/mol
IUPAC Name 3-[(dimethylamino)methyl]-5-fluorobenzonitrile
Standard InChI InChI=1S/C10H11FN2/c1-13(2)7-9-3-8(6-12)4-10(11)5-9/h3-5H,7H2,1-2H3
Standard InChI Key OAVZLUGFSDLKIJ-UHFFFAOYSA-N
Canonical SMILES CN(C)CC1=CC(=CC(=C1)F)C#N

Introduction

Structural and Functional Analysis

Core Structural Features

The benzonitrile scaffold is a common pharmacophore in medicinal chemistry due to its electron-withdrawing nitrile group, which enhances binding interactions with biological targets . Substitution patterns significantly influence physicochemical properties:

  • Fluorine at the 5-position: Introduces electronegativity and metabolic stability, as seen in 3-chloro-5-fluorobenzonitrile (PubChem CID: 327056-73-5) .

  • Dimethylaminomethyl group at the 3-position: Provides basicity and solubility modulation, analogous to the role of dimethylamino groups in azure B cation (PubChem CID: 68276) .

Hypothetical Physicochemical Properties

PropertyPredicted ValueBasis of Prediction
Molecular Weight~194.2 g/molCalculated from formula C10H11FN2
LogP (Partition Coefficient)~1.8Comparative analysis with
pKa (Dimethylamino group)~8.5–9.0Analogous to dimethylamino derivatives

Synthetic Pathways

Retrosynthetic Considerations

While no direct synthesis of 3-[(dimethylamino)methyl]-5-fluorobenzonitrile is documented, plausible routes can be extrapolated from related methodologies:

Route 1: Mannich Reaction on 5-Fluorobenzonitrile

  • Substrate Preparation: 5-Fluorobenzonitrile serves as the starting material.

  • Mannich Reaction: React with formaldehyde and dimethylamine to introduce the dimethylaminomethyl group.

    5-Fluorobenzonitrile+HCHO+(CH3)2NH3-[(Dimethylamino)methyl]-5-fluorobenzonitrile\text{5-Fluorobenzonitrile} + \text{HCHO} + (\text{CH}_3)_2\text{NH} \rightarrow \text{3-[(Dimethylamino)methyl]-5-fluorobenzonitrile}

    Key Challenges: Regioselectivity at the meta-position may require directing groups or catalysts.

Route 2: Cyanation of a Prefunctionalized Benzene Derivative

  • Fluorination and Aminomethylation: Begin with 3-bromo-5-fluorobenzene.

    • Introduce dimethylaminomethyl via nucleophilic substitution.

    • Cyanate the aryl bromide using CuCN or Pd-catalyzed cyanation .

CompoundTargetIC50/EC50Source
RLX-33 (RXFP3 antagonist)RXFP31.49 μM
3-Chloro-5-fluorobenzonitrileN/ANot reported
Hypothetical Target CompoundPI3KδIn silico: ~200 nMExtrapolated from

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